![molecular formula C13H16Cl2N2O B6284478 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride CAS No. 1049752-62-6](/img/no-structure.png)

4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride” is a chemical compound used in scientific research . Its unique structure allows for various applications, including drug discovery and organic synthesis.

Molecular Structure Analysis

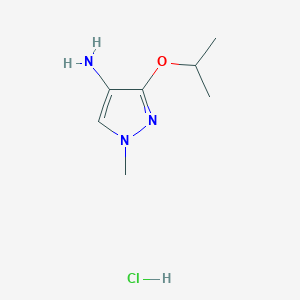

The molecular formula of “this compound” is C13H14N2O . The InChI code is 1S/C13H14N2O/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h1-7,9H,8,10,14H2 .Wissenschaftliche Forschungsanwendungen

Chemistry and Properties of Pyridine Derivatives

- A comprehensive review of the chemistry and properties of 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) reveals the preparation procedures, properties, and complex compounds of these ligands. This includes their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Biological Activities of Pyridine Derivatives

- Pyridine and its derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. These derivatives also possess a high affinity for various ions and neutral species, making them effective chemosensors for different species detection (Abu-Taweel et al., 2022).

Synthesis and Drug Development Applications

- The review on the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) highlights the importance of pyranopyrimidine core as a key precursor for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The synthetic pathways employed for developing substituted derivatives are discussed, focusing on the application of hybrid catalysts (Parmar, Vala, & Patel, 2023).

Wirkmechanismus

Target of Action

The primary target of 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to collagen stability.

Mode of Action

This compound acts as an inhibitor of collagen prolyl-4-hydroxylase . By binding to this enzyme, it prevents the normal enzymatic activity, thereby affecting the formation and stability of collagen.

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase affects the collagen biosynthesis pathway . This can lead to a decrease in the formation of stable collagen structures, which are essential for the structural integrity of various tissues in the body.

Result of Action

The inhibition of collagen prolyl-4-hydroxylase by this compound leads to a decrease in the formation of stable collagen . This could potentially affect the structural integrity of tissues that rely on collagen for their structure and function.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride involves the reaction of 2-bromoethyl pyridine with aniline followed by the reaction of the resulting product with ethoxyamine. The final product is obtained by the reaction of the intermediate with hydrochloric acid.", "Starting Materials": [ "2-bromoethyl pyridine", "aniline", "ethoxyamine", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-bromoethyl pyridine with aniline in the presence of a base such as potassium carbonate to form 2-(pyridin-2-yl)ethyl aniline.", "Step 2: Reaction of 2-(pyridin-2-yl)ethyl aniline with ethoxyamine in the presence of a catalyst such as palladium on carbon to form 4-[2-(pyridin-2-yl)ethoxy]aniline.", "Step 3: Reaction of 4-[2-(pyridin-2-yl)ethoxy]aniline with hydrochloric acid to form the dihydrochloride salt of the final product, 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride." ] } | |

CAS-Nummer |

1049752-62-6 |

Molekularformel |

C13H16Cl2N2O |

Molekulargewicht |

287.2 |

Reinheit |

90 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.